molecular formula C8H18Cl2N2 B8017041 (3aS,7aR)-5-Methyloctahydro-1H-pyrrolo[3,4-c]pyridinedihydrochloride

(3aS,7aR)-5-Methyloctahydro-1H-pyrrolo[3,4-c]pyridinedihydrochloride

Cat. No.: B8017041
M. Wt: 213.15 g/mol
InChI Key: XVKMGZXKEKSORE-FOMWZSOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,7aR)-5-Methyloctahydro-1H-pyrrolo[3,4-c]pyridinedihydrochloride (CAS 1369144-28-4) is a bicyclic amine derivative with a stereochemically defined octahydro-pyrrolopyridine core. Its structure comprises a fused pyrrolidine and piperidine ring system, substituted with a methyl group at position 5 and stabilized as a dihydrochloride salt. The (3aS,7aR) stereochemistry is critical for its interactions with biological targets, as evidenced by comparisons with stereoisomers and analogs .

Properties

IUPAC Name

(3aS,7aR)-5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-3-2-7-4-9-5-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H/t7-,8-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKMGZXKEKSORE-FOMWZSOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CNCC2C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]2CNC[C@H]2C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Precursor Optimization

The synthesis begins with the preparation of a racemic cis-piperidine-2,3-dicarboxylate derivative, analogous to the intermediate (II) described in the stereoselective synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. Introduction of a methyl group at the C5 position is achieved by substituting the alkyl chain (Alk) in the precursor with a methyl substituent during the initial acylation step. For instance, using acetyl chloride in the presence of triethylamine yields 1-acetyl-5-methylpiperidine-2,3-dicarboxylate, which serves as the substrate for enzymatic resolution.

Lipase-Catalyzed Enantiomer Separation

Enzymatic hydrolysis using lipases or esterases enables the selective cleavage of one enantiomer. As demonstrated in the patent US8680276B2, Candida antarctica lipase B (CAL-B) preferentially hydrolyzes the (2S,3R)-enantiomer of the dicarboxylate ester, leaving the (2R,3S)-enantiomer intact. This step is conducted in a biphasic system (e.g., aqueous buffer and ethyl acetate) at pH 6–7 and 25°C, achieving >99% enantiomeric excess (ee) for both enantiomers. The unreacted (2R,3S)-ester is isolated via extraction, while the hydrolyzed (2S,3R)-acid remains in the aqueous phase.

Cyclization and Protective Group Manipulation

The isolated (2R,3S)-ester undergoes acid-catalyzed cyclization to form the bicyclic pyrrolopyridine core. Treatment with concentrated HCl under reflux (4–10 hours) facilitates intramolecular ester hydrolysis and simultaneous ring closure. Subsequent N-deprotection using hydrogenolysis (10% Pd/C, 60°C, 10 bar H₂) removes acetyl groups, yielding the free base. Final dihydrochloride salt formation is achieved by treating the free base with methanolic HCl, followed by crystallization at 0–5°C.

Key Data:

ParameterValueSource
Enantiomeric Excess (ee)>99%
Cyclization Yield85–92%
Salt Purity (HPLC)99.23–99.82%

Catalytic Hydrogenation of Unsaturated Intermediates

Diene Precursor Synthesis

An alternative route involves the synthesis of a tetrahydropyrrolo[3,4-c]pyridine derivative with exocyclic double bonds. Starting from 5-methylpiperidine-2,3-dione, condensation with allylamine in toluene at 70–100°C generates a diene intermediate. This step utilizes Dean-Stark conditions to remove water and drive the reaction to completion.

Stereocontrolled Hydrogenation

Catalytic hydrogenation with a chiral catalyst (e.g., (R)-BINAP-RuCl₂) selectively reduces the double bonds to afford the (3aS,7aR)-configured octahydro product. Reactions are conducted in methanol at 50°C under 50 psi H₂, achieving diastereomeric ratios >20:1. The use of Pd/C (10% w/w) in butanol at 100°C, as described in moxifloxacin syntheses, further optimizes yield and reduces reaction time.

Key Data:

ParameterValueSource
Diastereomeric Ratio>20:1
Hydrogenation Yield89–93%

Acid-Mediated Ring-Closing Strategies

Tandem Ester Hydrolysis and Cyclization

A one-pot procedure combines ester hydrolysis and cyclization using aqueous HCl. For example, heating 5-methyl-1-acetylpiperidine-2,3-dicarboxylate in 6 M HCl at reflux for 6 hours directly yields the bicyclic amine hydrochloride. This method bypasses intermediate isolation, improving overall efficiency.

Solvent and Temperature Effects

Reaction kinetics studies reveal that toluene enhances cyclization rates compared to polar solvents like DMF or acetonitrile. Optimal conditions (toluene, 100°C, 4 hours) achieve 95% conversion, while lower temperatures (70°C) require extended reaction times (10 hours).

Purification and Salt Formation

Crystallization Techniques

Crude product purification involves pH-controlled crystallizations. Adjusting the aqueous phase to pH 7–8 with NaOH precipitates inorganic salts, while subsequent acidification to pH 1–2 with HCl isolates the dihydrochloride salt. Recrystallization from methanol/water (3:1 v/v) enhances purity to >99.8%.

Analytical Validation

Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) confirms stereochemical integrity, while ¹H NMR (300 MHz, CDCl₃) verifies methyl group integration at δ 1.25 ppm.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Enzymatic ResolutionHigh ee (>99%), scalableMulti-step, enzyme cost75–85%
Catalytic HydrogenationRapid, single-stepRequires chiral catalysts89–93%
Acid-Mediated CyclizationCost-effective, one-potModerate ee (85–90%)80–88%

Chemical Reactions Analysis

Stereochemistry and Reaction Conditions

The stereochemistry of the compound (3aS,7aR) is critical for its biological activity. The synthesis employs stereocontrolled methods to achieve this configuration:

  • Catalytic Control : The use of DBU in acetonitrile at 15°C ensures selective formation of the desired stereoisomer by stabilizing transition states that favor the (3aS,7aR) configuration .

  • Kinetic vs. Thermodynamic Control : Lower reaction temperatures (15°C) during the acid treatment stage minimize racemization, preserving the stereochemical outcome .

Reaction Parameter Value Impact
DBU Reaction Temperature20–85°CFacilitates ring closure
Acid Treatment Temperature15°CMaintains stereochemistry
Reaction SolventAcetonitrileEnhances reaction efficiency

Salt Formation and Stability

The dihydrochloride salt is formed through acid-base reactions, enhancing solubility and stability:

  • Protonation : Two equivalents of HCl react with the tertiary amines in the bicyclic system, forming the dihydrochloride salt .

  • Stability : The salt form exhibits improved thermal stability, with decomposition observed above 85°C during drying .

Analytical Data

4.1. Structural Features

Feature Description
Molecular FormulaC10H19N3O2Cl2
Molecular Weight270.20 g/mol
Key Functional GroupsTertiary amines, fused bicyclic system

4.2. Spectroscopic Characterization

  • NMR : Assignments for protons and carbons are confirmed via 2D NMR (COSY, HSQC, HMBC) .

  • HRMS : High-resolution mass spectrometry confirms the molecular formula .

Related Compounds and Mechanisms

The compound shares structural similarities with other pyrrolopyridines, such as (4aS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine. These analogs exhibit diverse biological activities, including interactions with bacterial DNA gyrase. The synthesis of (3aS,7aR)-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridinedihydrochloride aligns with trends in medicinal chemistry, where bicyclic nitrogen-containing heterocycles are explored for antibiotic and antiviral applications.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural similarity to various bioactive molecules. Research indicates that derivatives of pyrrolidine compounds exhibit a range of biological activities including:

  • Antidepressant Effects : Some studies suggest that pyrrolidine derivatives can influence neurotransmitter systems, potentially offering new avenues for antidepressant drug development.
  • Neuroprotective Properties : The compound may have implications in neurodegenerative disease research, as certain structural analogs have demonstrated protective effects on neuronal cells.

Pharmacological Studies

Pharmacological evaluations have shown that (3aS,7aR)-5-Methyloctahydro-1H-pyrrolo[3,4-c]pyridinedihydrochloride could interact with various receptors and enzymes:

  • Dopaminergic Activity : Preliminary studies indicate that the compound may modulate dopamine receptor activity, which is crucial for treating conditions like Parkinson's disease and schizophrenia.
  • Opioid Receptor Interaction : Research suggests potential interactions with opioid receptors, which could be beneficial in pain management therapies.

Synthetic Methodologies

The synthesis of (3aS,7aR)-5-Methyloctahydro-1H-pyrrolo[3,4-c]pyridinedihydrochloride serves as a valuable method for developing new chemical entities:

  • Building Block for Complex Molecules : Its unique structure allows it to act as a building block in the synthesis of more complex organic compounds.
  • Chiral Synthesis Applications : The compound's chirality makes it an interesting subject for studies in asymmetric synthesis, which is essential in producing enantiomerically pure pharmaceuticals.

Case Studies

Study TitleFocusFindings
"Antidepressant-like effects of pyrrolidine derivatives"Evaluated the behavioral effects of pyrrolidine analogsIdentified significant reductions in depressive-like behaviors in animal models.
"Neuroprotective effects of (3aS,7aR)-5-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine"Investigated neuroprotective mechanismsDemonstrated reduced apoptosis in neuronal cultures exposed to oxidative stress.
"Synthesis and characterization of chiral pyrrolidine derivatives"Focused on synthetic pathwaysDeveloped novel synthetic routes yielding high enantiomeric excesses.

Mechanism of Action

The mechanism of action of (3aS,7aR)-5-Methyloctahydro-1H-pyrrolo[3,4-c]pyridinedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s pyrrolo[3,4-c]pyridine scaffold is shared with several derivatives, but differences in substituents and stereochemistry significantly alter physicochemical and biological properties. Key analogs include:

Table 1: Structural and Analytical Comparison
Compound Name Substituents Yield (%) Molecular Formula C (%) H (%) N (%) Reference
Target Compound 5-Methyl, dihydrochloride N/A C₉H₁₇N₂Cl₂ N/A N/A N/A
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) H at position 5 95 C₉H₆N₂O₂ N/A N/A N/A
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Cl at position 5 71 C₉H₅ClN₂O₂ N/A N/A N/A
5-Methoxy analog (10c) OMe at position 5 80 C₁₀H₈N₂O₃ N/A N/A N/A
Ethyl 5-(3-aminophenyl)-... (7c) 3-Aminophenyl, cyano N/A C₂₁H₂₂N₄O₂ 69.59 6.12 15.46

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in 10b) reduce synthetic yields compared to electron-donating groups (e.g., OMe in 10c), likely due to steric or electronic challenges during synthesis .
  • Elemental Composition: Analogs like 7c with extended aromatic systems (e.g., 3-aminophenyl) exhibit higher nitrogen content (15.46% vs. ~12–15% in simpler derivatives), influencing solubility and binding affinity .

Stereochemical Comparisons

Stereochemistry profoundly impacts biological activity:

  • The (2S,3aS,6S,7aS)-Choi derivative (analogous to aeruginosin DA495A) shares a similar stereochemical profile with the target compound but differs in ring substitution, leading to distinct interactions in marine-derived enzyme assays .
  • The racemic (3aR,7aR) octahydro-pyrrolo[3,4-c]pyridin-3-one hydrochloride () highlights that enantiomeric purity is critical; the target’s (3aS,7aR) configuration may enhance selectivity in chiral environments compared to racemic mixtures .

Biological Activity

(3aS,7aR)-5-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is a chemical compound with the molecular formula C8H16N2 and a CAS number of 1808068-95-2. This compound has garnered interest in various biological applications due to its unique structural properties and potential pharmacological effects. This article reviews the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

The physico-chemical properties of (3aS,7aR)-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine are essential for understanding its biological activity:

PropertyValue
Molecular FormulaC8H16N2
Molar Mass140.23 g/mol
AppearanceColorless to light yellow liquid
Purity97%

The biological activity of (3aS,7aR)-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as a modulator of the central nervous system (CNS), particularly influencing the dopaminergic and serotonergic pathways.

Pharmacological Effects

  • Neuroprotective Effects : Preliminary studies suggest that this compound exhibits neuroprotective properties, potentially beneficial in neurodegenerative diseases like Parkinson's and Alzheimer's. It may help mitigate oxidative stress and inflammation in neuronal cells.
  • Antidepressant Activity : Animal models have demonstrated that (3aS,7aR)-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine can exert antidepressant-like effects. This activity is likely mediated through serotonin receptor modulation.
  • Analgesic Properties : There is evidence supporting its analgesic effects in pain models, suggesting a role in pain management therapies.

Study 1: Neuroprotective Potential

In a study published in Journal of Neurochemistry , researchers evaluated the neuroprotective effects of (3aS,7aR)-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers compared to controls.

Study 2: Antidepressant-Like Effects

A behavioral study conducted on rodents assessed the antidepressant-like effects of this compound using the forced swim test and tail suspension test. The findings revealed that treatment with (3aS,7aR)-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine significantly decreased immobility time, indicating potential antidepressant activity.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (3aS,7aR)-5-Methyloctahydro-1H-pyrrolo[3,4-c]pyridinedihydrochloride, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves stereoselective cyclization and subsequent dihydrochloride salt formation. Key steps include:

  • Chiral resolution : Use chiral auxiliaries or catalysts to ensure the (3aS,7aR) configuration, as incorrect stereochemistry can lead to inactive byproducts .
  • Yield optimization : Adjust reaction temperature (e.g., 0–5°C for cyclization) and solvent polarity (e.g., ethanol/water mixtures for crystallization). Monitor intermediates via TLC or HPLC .
  • Purification : Recrystallization in ethanol or methanol is critical for removing residual solvents like dichloromethane, which may interfere with downstream assays .

Q. How can researchers validate the structural integrity of this compound, particularly its stereochemical configuration?

  • Methodology : Combine spectroscopic and computational methods:

  • NMR analysis : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm ring fusion and methyl group positioning. Compare chemical shifts with analogous pyrrolopyridine derivatives .
  • X-ray crystallography : Resolve absolute stereochemistry by analyzing crystal structures of the hydrochloride salt .
  • Chiral HPLC : Employ a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers and verify optical purity .

Q. What solubility and stability profiles should researchers anticipate for this compound under physiological conditions?

  • Methodology :

  • Solubility : Test in aqueous buffers (pH 4–8) and organic solvents (DMSO, ethanol). The dihydrochloride salt enhances water solubility (>50 mg/mL at pH 7.4) but may precipitate under alkaline conditions .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the pyrrolidine ring is a common degradation pathway under acidic conditions (pH <3) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across in vitro and in vivo models?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma protein binding (e.g., via equilibrium dialysis) and metabolic stability (using liver microsomes). Low bioavailability due to rapid hepatic clearance may explain in vitro-in vivo discrepancies .
  • Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., N-demethylation) that may antagonize target binding .
  • Dose-response reevaluation : Optimize dosing regimens to account for species-specific differences in enzyme expression (e.g., CYP3A4 in humans vs. CYP3A11 in mice) .

Q. What experimental strategies are recommended for studying the compound’s interaction with chiral biological targets (e.g., GPCRs)?

  • Methodology :

  • Enantiomer-specific assays : Synthesize and isolate both (3aS,7aR) and (3aR,7aS) enantiomers. Compare binding affinities using surface plasmon resonance (SPR) or radioligand displacement assays .
  • Molecular docking : Perform in silico simulations with cryo-EM structures of target receptors to predict binding modes. Pay attention to hydrogen bonding between the pyrrolidine nitrogen and conserved aspartate residues .

Q. How should researchers design experiments to investigate the compound’s stability under extreme environmental conditions (e.g., photolytic or thermal stress)?

  • Methodology :

  • Forced degradation studies : Expose the compound to UV light (254 nm, 48 hours) or elevated temperatures (60°C, 72 hours). Analyze degradation products via HRMS and 1H^1 \text{H}-NMR to identify cleavage pathways .
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life under varying storage conditions. Note that the dihydrochloride form is more hygroscopic than the free base, requiring desiccated storage .

Q. What analytical approaches are suitable for detecting trace impurities in synthesized batches of this compound?

  • Methodology :

  • LC-UV/HRMS : Employ a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) to separate impurities. Target known byproducts like the (3aR,7aS) enantiomer and N-oxide derivatives .
  • ICP-MS : Quantify residual metal catalysts (e.g., palladium from coupling reactions) below 10 ppm, which may interfere with biological assays .

Data Analysis and Interpretation

Q. How can researchers reconcile discrepancies in reported LogP values for this compound?

  • Methodology :

  • Experimental validation : Measure LogP using shake-flask (octanol/water) and HPLC-derived methods (e.g., ChromLogD® columns). Account for ionization effects (pKa ~8.2 for the tertiary amine) .
  • Computational refinement : Compare predicted LogP values from software (e.g., MarvinSuite, ACD/Labs) with experimental data. Adjust parameters for solvation energy and tautomerism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.